(Z)-ethyl 2-(2-((5-nitrothiophene-2-carbonyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate
Description
Properties
IUPAC Name |
ethyl 2-[2-(5-nitrothiophene-2-carbonyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O7S3/c1-2-27-14(21)8-19-10-4-3-9(30(17,25)26)7-12(10)29-16(19)18-15(22)11-5-6-13(28-11)20(23)24/h3-7H,2,8H2,1H3,(H2,17,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAVDKYIMKKCIRT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3=CC=C(S3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O7S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-ethyl 2-(2-((5-nitrothiophene-2-carbonyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluation, and mechanisms of action of this compound, focusing on its anti-inflammatory and antimicrobial properties.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The compound's structure is characterized by a thiophene ring, an imine linkage, and a sulfonamide moiety, which are essential for its biological activity.
Anti-inflammatory Activity
Recent studies have highlighted the compound's anti-inflammatory properties. In particular, it has been shown to inhibit key enzymes involved in inflammation:
- Cyclooxygenase (COX) : The compound demonstrated IC50 values of 314 μg/mL for COX-1 and 130 μg/mL for COX-2, indicating moderate inhibitory activity against these enzymes .
- 5-Lipoxygenase (5-LOX) : A more potent inhibition was observed with an IC50 value of 105 μg/mL. This suggests that the compound may serve as a lead for the development of new anti-inflammatory drugs targeting 5-LOX, which is crucial in the biosynthesis of leukotrienes involved in inflammatory responses .
The efficacy was further supported by in vivo studies using a carrageenan-induced edema model. The compound showed significant reductions in edema at various dosages (10 mg/kg to 30 mg/kg), with the highest reduction observed at 30 mg/kg after five hours .
Antimicrobial Activity
The compound's antimicrobial properties were assessed against various pathogens, particularly those included in the ESKAPE panel, which consists of bacteria known for their resistance to antibiotics. Preliminary results indicated that this compound exhibits promising antimicrobial activity, although specific MIC values were not detailed in the available literature .
The biological activity of this compound can be attributed to several factors:
- Enzyme Inhibition : The structural components of the compound allow it to interact with and inhibit key enzymes involved in inflammatory pathways.
- Molecular Interactions : The presence of nitro and sulfonamide groups enhances binding affinity to target enzymes through hydrogen bonding and hydrophobic interactions.
- Structural Rigidity : The acylhydrazone moiety contributes to the rigidity necessary for effective enzyme interaction, which is critical for its biological efficacy .
Table 1: Biological Activity Summary
| Property | Value |
|---|---|
| COX-1 IC50 | 314 μg/mL |
| COX-2 IC50 | 130 μg/mL |
| 5-LOX IC50 | 105 μg/mL |
| Edema Reduction (30 mg/kg) | 40.58% at hour five |
Table 2: Comparison with Standard Anti-inflammatory Drugs
| Compound | COX-1 IC50 (μg/mL) | COX-2 IC50 (μg/mL) | 5-LOX IC50 (μg/mL) |
|---|---|---|---|
| (Z)-ethyl ... | 314 | 130 | 105 |
| Zileuton | N/A | N/A | ~100 |
Case Studies
A notable case study involved evaluating the compound's effects on human cell lines. In vitro tests demonstrated that it could reduce inflammatory markers significantly in treated cells compared to controls. Further research is underway to explore its potential as a therapeutic agent against chronic inflammatory diseases.
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds similar to (Z)-ethyl 2-(2-((5-nitrothiophene-2-carbonyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate exhibit promising antimicrobial properties. For instance, derivatives containing the nitrothiophene moiety have been evaluated for their ability to inhibit bacterial growth. A study demonstrated that related compounds showed significant activity against various Gram-positive and Gram-negative bacteria, making them potential candidates for antibiotic development .
Anti-inflammatory Potential
The compound's structure suggests it may interact with inflammatory pathways. A study on similar thiazole derivatives revealed their ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory response. The synthesized compounds displayed IC₅₀ values in the low micromolar range, indicating strong anti-inflammatory potential .
Protein Interaction Studies
The activity of this compound can be explored through high-throughput screening methods to assess its interaction with various biological targets. Compounds with similar structures have been shown to inhibit protein aggregation associated with diseases like Alzheimer's and Parkinson's . This suggests that the compound could be investigated for its neuroprotective properties.
Pesticide Development
Given its biological activity, there is potential for this compound to be developed as a pesticide or herbicide. Compounds with nitro and sulfonamide functionalities have been studied for their effectiveness against agricultural pests and pathogens . The structural diversity allows for modifications that could enhance efficacy and specificity.
Data Table: Comparison of Biological Activities
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| Compound A | Nitro group | Antibacterial |
| Compound B | Thiazole ring | Anti-inflammatory |
| Compound C | Sulfonamide group | Anticancer |
| Target Compound | Ethyl ester & Nitrothiophene | Neuroprotective potential |
Case Studies
- Antimicrobial Activity Study : A series of derivatives were synthesized based on the thiazole framework, demonstrating significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The lead compound showed a minimum inhibitory concentration (MIC) of 15 µg/mL .
- Anti-inflammatory Research : In vivo studies using carrageenan-induced edema models showed that related compounds reduced inflammation by over 40% at optimal doses, highlighting their therapeutic potential in treating inflammatory conditions .
- Neuroprotective Investigations : A recent study focused on the effects of thiazole derivatives on protein misfolding diseases found that certain compounds significantly inhibited amyloid formation in vitro, suggesting a pathway for further research into neurodegenerative diseases .
Q & A
Q. What are the established synthetic routes for (Z)-ethyl 2-(2-((5-nitrothiophene-2-carbonyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate?
Synthesis typically involves multi-step pathways:
- Thiazole Core Formation : The Hantzsch reaction is employed to construct the benzo[d]thiazole ring, utilizing α-halocarbonyl compounds and thiourea derivatives under controlled temperatures (60–80°C) in polar aprotic solvents like DMF .
- Functionalization : Subsequent coupling of 5-nitrothiophene-2-carbonyl chloride to the thiazole’s imino group via nucleophilic acyl substitution. The sulfamoyl group is introduced using sulfamoyl chloride under basic conditions (e.g., NaHCO₃) .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) ensure >95% purity .
Q. Which analytical techniques are critical for characterizing this compound?
Key methods include:
- NMR Spectroscopy : ¹H and ¹³C NMR confirm regioselectivity of substituents (e.g., Z-configuration of the imino group) and detect impurities. 2D NMR (COSY, HSQC) resolves overlapping signals in the aromatic and thiophene regions .
- HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) assesses purity and monitors degradation products under stress conditions (e.g., acidic/basic hydrolysis) .
- Mass Spectrometry : High-resolution MS (ESI-TOF) verifies the molecular formula (e.g., C₁₇H₁₅N₃O₇S₃) and detects isotopic patterns for bromine or sulfur .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data, such as unexpected coupling patterns in NMR?
Contradictions often arise from dynamic processes (e.g., tautomerism) or overlapping signals. Strategies include:
- Variable-Temperature NMR : Identifies tautomeric equilibria by observing signal splitting at low temperatures (−40°C in CDCl₃) .
- Computational Validation : Density Functional Theory (DFT)-predicted chemical shifts (using Gaussian 16) are compared to experimental data to assign ambiguous signals .
- Isotopic Labeling : ¹⁵N-labeled intermediates clarify nitrogen environments in the thiazole and imino groups .
Q. What computational approaches predict the compound’s mechanism of action and binding affinity?
- Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with targets like cyclooxygenase-2 (COX-2) or bacterial dihydrofolate reductase. The sulfamoyl group’s hydrogen-bonding with active-site residues (e.g., Arg120 in COX-2) is a key focus .
- Molecular Dynamics (MD) Simulations : GROMACS simulations (100 ns) assess binding stability in solvated systems, highlighting conformational changes in the nitro-thiophene moiety .
- QSAR Modeling : Hammett constants (σ) of substituents (e.g., -NO₂, -SO₂NH₂) correlate with antimicrobial IC₅₀ values to guide structural optimization .
Q. How can synthetic yields be optimized while minimizing side reactions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
